4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester
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Overview
Description
4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a piperazine ring with a ketone group at the 3-position, an acetylamino group attached to the 2-position, and an ethyl ester of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react a suitable amine with a dihaloalkane to form the piperazine core, followed by functionalization at the appropriate positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the ketone group in the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a building block for bioactive compounds.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It might find use in the production of materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.
Indole derivatives: These compounds have diverse biological activities and are used in pharmaceuticals and other applications.
Uniqueness: 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester is unique in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-22-15(21)10-3-5-11(6-4-10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSYFGMOVSWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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